5-methoxy-6-nitro-2,3-dihydro-1H-indole
Overview
Description
5-Methoxy-6-nitro-2,3-dihydro-1H-indole is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a methoxy group (-OCH₃) at the 5-position and a nitro group (-NO₂) at the 6-position on the indole ring structure.
Scientific Research Applications
5-Methoxy-6-nitro-2,3-dihydro-1H-indole has several scientific research applications across various fields:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Indole derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to their target receptors and inducing a biological response .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The result of action can vary depending on the specific derivative and its target. Many indole derivatives have shown promising results in treating a variety of conditions, from viral infections to cancer .
Action Environment
The action environment can influence the efficacy and stability of indole derivatives. Factors such as pH, temperature, and the presence of other compounds can all affect how an indole derivative behaves .
Future Directions
Indole derivatives, including 5-methoxy-6-nitro-2,3-dihydro-1H-indole, have diverse biological activities and hold immense potential for future therapeutic applications . For instance, they could be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Biochemical Analysis
Biochemical Properties
5-Methoxy-6-nitro-2,3-dihydro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, affecting the overall biochemical reactions within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to possess antiviral, anti-inflammatory, and anticancer activities, which can significantly impact cellular processes . The compound’s ability to modulate these pathways can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of biochemical pathways . These interactions can result in the inhibition of specific enzymes or the activation of others, ultimately affecting the molecular processes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Indole derivatives have been shown to exhibit varying degrees of stability and degradation, which can influence their long-term effects on cells . Studies have indicated that the compound’s effects can persist over extended periods, leading to sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives are known to participate in detoxification pathways and biosynthetic processes . The compound’s involvement in these pathways can lead to changes in metabolite levels and overall metabolic activity within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness in modulating cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-6-nitro-2,3-dihydro-1H-indole typically involves the nitration of 5-methoxyindoline. The reaction conditions include the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-6-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of indole-5,6-dione derivatives.
Reduction: Reduction reactions typically yield 5-methoxy-2,3-dihydro-1H-indole derivatives.
Substitution: Substitution reactions can produce a variety of substituted indole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
5-Methoxyindole
6-Nitroindole
2,3-Dihydro-1H-indole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-methoxy-6-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJWZASEAYSGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.